molecular formula C5H7ClN2OS B1289361 5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole CAS No. 229343-09-3

5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole

Cat. No.: B1289361
CAS No.: 229343-09-3
M. Wt: 178.64 g/mol
InChI Key: PIGMOPKKZYRENN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole (CMTO) is a synthetic organic compound with a molecular formula of C4H5ClN2OS. It is an important intermediate in the synthesis of a variety of organic compounds, including heterocycles, and is used in a range of applications in the pharmaceutical, agrochemical, and food industries. CMTO has a wide range of biological activities, including antibacterial, antifungal, and antiviral effects, as well as anti-inflammatory and analgesic activities. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMTO.

Scientific Research Applications

Synthesis and Potential Applications

  • Insecticidal and Fungicidal Properties : A study detailed the synthesis of 1,3,4-oxadiazol-2(2H)-ones with aliphatic substituents, which were converted to 3-chloromethyl derivatives. These derivatives serve as starting materials for the preparation of insecticidal and fungicidal thiophosphates and dithiophosphates, indicating potential agricultural applications (Rufenacht, 1972). Similarly, another study synthesized compounds with enhanced fungicidal activities against various pathogens, suggesting their significance in managing fungal diseases (Mishra et al., 1993).

  • Chemical Synthesis and Reactivity : Research into the lithiation of various methyl-substituted heteroaromatic compounds, including oxadiazoles, indicated diverse reactions that could be utilized in synthetic chemistry for the development of novel compounds with potential applications in material science and pharmaceuticals (Micetich, 1970).

  • Structural Studies and Synthesis : The synthesis and structural analysis of oxadiazole derivatives, such as the reaction of 5-chloromethyl-1,2,4-oxadiazole with various nucleophiles, have been reported, contributing to the field of molecular design and the development of compounds with specific functional properties (Wang et al., 2007).

  • Ring Transformation Studies : Investigations into the transformation of oxadiazoline rings into 1,3,4-oxadiazoles demonstrated the versatility of these compounds in chemical synthesis, providing pathways to new chemical entities that could have varied applications (El-Abadelah et al., 1991).

  • Antibacterial Activity : Novel oxadiazole derivatives were synthesized and evaluated for their antibacterial activity, showcasing the potential of these compounds in the development of new antibacterial agents (Rai et al., 2010).

  • Decyanation Pathways : A unique reaction pathway involving oxadiazoles with KCN leading to acetonitriles and alkanes was explored, highlighting an innovative approach in synthetic organic chemistry and potential applications in the synthesis of complex molecules (Sağırlı & Dürüst, 2018).

Properties

IUPAC Name

5-(chloromethyl)-3-(methylsulfanylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c1-10-3-4-7-5(2-6)9-8-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMOPKKZYRENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593264
Record name 5-(Chloromethyl)-3-[(methylsulfanyl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229343-09-3
Record name 5-(Chloromethyl)-3-[(methylsulfanyl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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